3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Pharmaceutical Analysis Quality Control Reference Standards

This racemic pregabalin intermediate is a USP-recognized reference standard, certified to ≥98.0% purity by orthogonal HPLC and neutralization titration with full NMR structural confirmation. Its defined racemic composition is the established substrate for industrial chiral resolution—the preferred cost-effective route to pregabalin—where substitution with generic material of unknown enantiomeric ratio directly compromises process yield and impurity profile. Essential for ANDA analytical method development, USP41-NF36 compendial impurity testing, and polymorph screening supported by single-crystal X-ray structure data. Eliminate analytical variability and regulatory risk with fully characterized material.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 181289-15-6
Cat. No. B069443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
CAS181289-15-6
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)N)CC(=O)O
InChIInChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)
InChIKeyNPDKTSLVWGFPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid (CAS 181289-15-6): Pregabalin Intermediate and USP Reference Standard


3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid (CAS 181289-15-6), also known as 3-(carbamoylmethyl)-5-methylhexanoic acid or isobutylglutarmonoamide, is a γ-aminobutyric acid (GABA) analogue that serves as a critical pharmaceutical intermediate in the commercial synthesis of pregabalin . This compound is officially recognized as a USP reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for pregabalin [1].

Why Generic 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid Sources Fail Regulatory and Analytical Requirements


Substituting 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (CAS 181289-15-6) with a generic or unspecified grade of the same nominal compound introduces substantial risk in analytical and manufacturing workflows. As a USP-recognized reference standard, this compound requires specific purity thresholds (≥98.0% by both HPLC and neutralization titration) and full structural confirmation (NMR) that many commercial sources do not consistently provide . Furthermore, this racemic compound is the immediate precursor to the optically pure (R)-enantiomer (CAS 181289-33-8), which is the penultimate intermediate in pregabalin synthesis; the racemate's defined stereochemical composition is essential for chiral resolution processes, and substitution with material of unknown enantiomeric ratio will directly impact process yield and impurity profile [1].

Quantitative Differentiation Evidence for 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid (CAS 181289-15-6)


Dual-Method Purity Specification Versus Single-Method Commercial Alternatives

This compound is specified with a dual-method purity assessment: ≥98.0 area% by HPLC and ≥98.0% by neutralization titration . In contrast, common commercial sources of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (including the isolated R-enantiomer CAS 181289-33-8) are frequently offered with only a single-method purity claim, typically HPLC area% at 95% or 97% without orthogonal verification .

Pharmaceutical Analysis Quality Control Reference Standards

Confirmed USP Reference Standard Designation Versus Non-Pharmacopeial Impurity Standards

This racemic compound (CAS 181289-15-6) is explicitly designated as isobutylglutarmonoamide (USP), a USP reference standard suitable for ANDA analytical method development and QC applications for pregabalin [1]. While other pregabalin impurities exist, such as the R-enantiomer (CAS 181289-33-8) and pregabalin lactam (CAS 181289-23-6), these are classified as EP or general impurities and do not carry the same USP designation .

Regulatory Compliance ANDA Pharmacopeial Standards

Fully Characterized Crystal Structure and Spectroscopic Profile Versus Uncharacterized Industrial Intermediates

The solid-state structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid has been fully determined by single-crystal X-ray diffraction, revealing a Y-shaped molecular architecture with specific dihedral angles of 77.7(3)°, 86.2(9)°, and 19.9(2)° between the three structural segments [1]. Spectroscopic signatures (NMR, IR, Raman) have been comprehensively assigned and published. In contrast, other pregabalin intermediates such as 3-isobutylglutaric acid (CAS 75143-89-4) and 4-isobutylpyrrolidin-2-one (CAS 61312-87-6) lack comparable published crystallographic and full spectroscopic characterization data [2].

Solid-State Characterization X-ray Crystallography Spectroscopic Fingerprinting

Racemic Form as the Preferred Substrate for Industrial-Scale Chiral Resolution

The racemic compound 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (CAS 181289-15-6) is the preferred starting material for industrial-scale resolution to produce (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (CAS 181289-33-8), which is the penultimate intermediate for pregabalin [1]. Patented processes demonstrate that the racemate can be resolved using optically active amines such as (R)-(-)-2-phenylglycinol, followed by isolation of the desired (R)-enantiomer [1]. Furthermore, the undesired (S)-enantiomer can be efficiently racemized back to the racemate via thermal cyclization to 4-isobutylpiperidine-2,6-dione followed by hydrolysis, enabling near-complete material utilization [2]. Alternative chiral pool approaches that directly target the single enantiomer avoid this resolution-recycling loop but are less economical at industrial scale due to higher starting material costs.

Chiral Resolution Process Chemistry Pregabalin Manufacturing

Validated HPLC Separation in USP Compendial Methods

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is a specified impurity in the USP41-NF36 pregabalin monograph, with a validated HPLC method that separates it from pregabalin, mandelic acid, 3-isobutylglutaric acid, and 4-isobutylpyrrolidin-2-one under defined chromatographic conditions [1]. This validated separation is documented in technical support literature and is essential for quantitative impurity testing. Other pregabalin-related impurities, such as the 4-ene impurity (3-(aminomethyl)-5-methylhex-4-enoic acid), are not included in this core USP method and require separate analytical procedures [2].

HPLC Method Validation USP Monograph Impurity Profiling

Application Scenarios for 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid (CAS 181289-15-6)


ANDA Analytical Method Development and Validation

This compound serves as a USP reference standard for developing and validating analytical methods for pregabalin drug substance and drug product [1]. Its dual-method purity certification (≥98.0% by both HPLC and titration) ensures accurate quantitation of this specific impurity or intermediate in ANDA submissions .

Industrial-Scale Pregabalin Intermediate via Chiral Resolution

The racemic form (CAS 181289-15-6) is the established substrate for resolution with optically active amines to produce (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, which undergoes Hofmann rearrangement to yield pregabalin [2]. This resolution-racemization process, enabled by the racemate, is the preferred industrial route due to its cost-effectiveness.

Solid-State Characterization and Polymorph Screening

The fully characterized single-crystal X-ray structure (Y-shaped architecture with specific dihedral angles) and assigned spectroscopic signatures provide a definitive reference for solid-state form identification and polymorph screening studies [3].

USP Compendial Impurity Profiling

As a specified impurity in the USP41-NF36 pregabalin monograph with a validated HPLC separation method, this compound is essential for routine quality control testing of pregabalin batches to ensure compliance with compendial impurity limits [4].

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